molecular formula C18H23Cl2N3 B12730990 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride CAS No. 83658-61-1

3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride

Cat. No.: B12730990
CAS No.: 83658-61-1
M. Wt: 352.3 g/mol
InChI Key: WEBRCTQOJWKQIG-UHFFFAOYSA-N
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Description

3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride typically involves multi-step organic reactions. The starting materials usually include isoquinoline and pyridine derivatives. Common synthetic routes may involve:

    Alkylation: Introduction of the ethanamine side chain.

    Reduction: Conversion of the pyridine ring to a dihydropyridine.

    Dimethylation: Introduction of the N,N-dimethyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring back to a fully saturated pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or isoquinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, isoquinoline derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.

Medicine

In medicine, compounds like 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride may be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride would depend on its specific biological target. Generally, isoquinoline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its biological activity.

    Pyridine: Another parent compound with diverse chemical reactivity.

    N,N-Dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine: A closely related compound without the dihydrochloride salt form.

Uniqueness

The uniqueness of 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride lies in its specific structural features, such as the combination of isoquinoline and pyridine rings, the presence of the ethanamine side chain, and the dihydrochloride salt form. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

83658-61-1

Molecular Formula

C18H23Cl2N3

Molecular Weight

352.3 g/mol

IUPAC Name

N,N-dimethyl-2-(1-pyridin-2-yl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C18H21N3.2ClH/c1-21(2)12-10-15-13-14-7-3-4-8-16(14)18(20-15)17-9-5-6-11-19-17;;/h3-9,11,15H,10,12-13H2,1-2H3;2*1H

InChI Key

WEBRCTQOJWKQIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=N3.Cl.Cl

Origin of Product

United States

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